Cas no 2247105-76-4 (2-(4,5-Diamino-2-bromophenyl)acetic acid)

2-(4,5-Diamino-2-bromophenyl)acetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-6492290
- 2247105-76-4
- Z3325861056
- 2-(4,5-Diamino-2-bromophenyl)acetic acid
-
- インチ: 1S/C8H9BrN2O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2,10-11H2,(H,12,13)
- InChIKey: KDAZUWXZMUGTMF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=C1CC(=O)O)N)N
計算された属性
- せいみつぶんしりょう: 243.98474g/mol
- どういたいしつりょう: 243.98474g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 89.3Ų
2-(4,5-Diamino-2-bromophenyl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6492290-1.0g |
2-(4,5-diamino-2-bromophenyl)acetic acid |
2247105-76-4 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
Enamine | EN300-6492290-5.0g |
2-(4,5-diamino-2-bromophenyl)acetic acid |
2247105-76-4 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
Enamine | EN300-6492290-0.25g |
2-(4,5-diamino-2-bromophenyl)acetic acid |
2247105-76-4 | 95.0% | 0.25g |
$481.0 | 2025-03-15 | |
Aaron | AR028QMD-500mg |
2-(4,5-diamino-2-bromophenyl)aceticacid |
2247105-76-4 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
Aaron | AR028QMD-250mg |
2-(4,5-diamino-2-bromophenyl)aceticacid |
2247105-76-4 | 95% | 250mg |
$687.00 | 2025-02-16 | |
Aaron | AR028QMD-50mg |
2-(4,5-diamino-2-bromophenyl)aceticacid |
2247105-76-4 | 95% | 50mg |
$336.00 | 2025-02-16 | |
Aaron | AR028QMD-10g |
2-(4,5-diamino-2-bromophenyl)aceticacid |
2247105-76-4 | 95% | 10g |
$5767.00 | 2023-12-15 | |
Aaron | AR028QMD-100mg |
2-(4,5-diamino-2-bromophenyl)aceticacid |
2247105-76-4 | 95% | 100mg |
$489.00 | 2025-02-16 | |
1PlusChem | 1P028QE1-5g |
2-(4,5-diamino-2-bromophenyl)aceticacid |
2247105-76-4 | 95% | 5g |
$3543.00 | 2024-05-25 | |
1PlusChem | 1P028QE1-10g |
2-(4,5-diamino-2-bromophenyl)aceticacid |
2247105-76-4 | 95% | 10g |
$5224.00 | 2024-05-25 |
2-(4,5-Diamino-2-bromophenyl)acetic acid 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
2-(4,5-Diamino-2-bromophenyl)acetic acidに関する追加情報
2-(4,5-Diamino-2-bromophenyl)acetic Acid: A Comprehensive Overview of CAS No. 2247105-76-4
2-(4,5-Diamino-2-bromophenyl)acetic acid (CAS No. 2247105-76-4) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinct structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic pathways.
The molecular structure of 2-(4,5-Diamino-2-bromophenyl)acetic acid consists of a benzene ring substituted with two amino groups at the 4 and 5 positions and a bromine atom at the 2 position, attached to an acetic acid moiety. This unique arrangement imparts specific chemical properties that make it an attractive candidate for further investigation and application.
In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of 2-(4,5-Diamino-2-bromophenyl)acetic acid. Research studies have explored its role as an inhibitor of specific enzymes and its potential as a lead compound for drug development. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit certain kinases involved in cancer progression, suggesting its potential as an anticancer agent.
Moreover, the compound's structural flexibility allows for the introduction of various functional groups through chemical modifications. This property has been leveraged to develop analogs with enhanced pharmacological properties. For example, researchers have synthesized derivatives of 2-(4,5-Diamino-2-bromophenyl)acetic acid with improved solubility and bioavailability, which are crucial factors for successful drug development.
The synthesis of 2-(4,5-Diamino-2-bromophenyl)acetic acid typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the bromination of an appropriately substituted aniline followed by acetylation to form the final product. Advances in synthetic methodologies have led to more efficient and environmentally friendly processes, reducing the overall cost and environmental impact of production.
In addition to its potential as a therapeutic agent, 2-(4,5-Diamino-2-bromophenyl)acetic acid has also found applications in analytical chemistry. Its unique spectral properties make it useful as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. These applications highlight the compound's versatility and importance in both research and industrial settings.
The safety profile of 2-(4,5-Diamino-2-bromophenyl)acetic acid is another critical aspect that has been extensively studied. Toxicological evaluations have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a suitable candidate for further clinical development. However, as with any chemical compound, appropriate handling and storage practices should be followed to ensure safety.
In conclusion, 2-(4,5-Diamino-2-bromophenyl)acetic acid (CAS No. 2247105-76-4) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features and biological activities make it a valuable asset in medicinal chemistry and pharmaceutical research. Ongoing research continues to uncover new possibilities for its use, underscoring its importance in advancing scientific knowledge and developing innovative solutions for healthcare challenges.
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